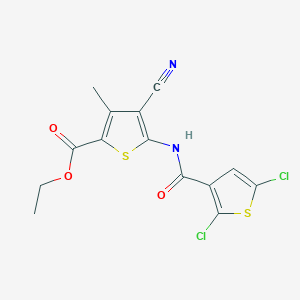

Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a cyano group at position 4, a methyl group at position 3, and a 2,5-dichlorothiophene-3-carboxamido substituent at position 3. The ethyl ester at position 2 enhances its solubility in organic solvents. This compound belongs to a class of functionalized thiophenes known for their diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 4-cyano-5-[(2,5-dichlorothiophene-3-carbonyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3S2/c1-3-21-14(20)10-6(2)8(5-17)13(23-10)18-12(19)7-4-9(15)22-11(7)16/h4H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLVVEOCCUDMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(SC(=C2)Cl)Cl)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₄H₁₈Cl₂N₂O₃S

- Molecular Weight: 315.82 g/mol

- CAS Number: 1365963-69-4

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its potential as an inhibitor of various enzymes and its role in anti-cancer therapies. The following sections detail specific activities and findings.

Anticancer Activity

- Mechanism of Action : The compound has shown promise as an inhibitor of key enzymes involved in cancer cell proliferation. It is hypothesized that the presence of the cyano and carboxamido groups contributes to its inhibitory effects on tumor growth.

-

Case Studies :

- In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating significant potency.

- A study reported that treatment with this compound led to apoptosis in cancer cells, suggesting a mechanism involving programmed cell death as a pathway for its anticancer effects .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition properties:

- Transglutaminase Inhibition : Research indicates that this compound acts as a selective inhibitor of transglutaminases, which are implicated in various pathological conditions including cancer and neurodegenerative diseases .

Pharmacological Studies

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles, including good absorption and bioavailability.

- Toxicity Profile : Toxicity assays have shown that at therapeutic doses, the compound exhibits low toxicity levels in animal models, making it a candidate for further development .

Comparative Biological Activity Table

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate has been studied for its potential as a pharmaceutical agent. The presence of the cyano group is known to enhance the compound's ability to interact with biological targets, making it a candidate for drug development.

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties. Ethyl derivatives of thiophenes have shown significant activity against free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Studies have demonstrated that thiophene derivatives possess antibacterial and antifungal activities. This compound may also exhibit these properties, making it a candidate for further investigation in antimicrobial drug development .

Material Science

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics.

- Organic Photovoltaics : Thiophenes are widely used in the fabrication of organic solar cells due to their ability to form conductive polymers. The incorporation of this compound into polymer matrices could enhance the efficiency of charge transport in solar cells .

- Conductive Polymers : The compound can potentially be used as a building block for synthesizing conductive polymers that are essential in developing flexible electronic devices .

Environmental Applications

Thiophenes are known for their stability and resistance to degradation, making them relevant in environmental chemistry.

- Pollutant Detection : The ability to functionalize thiophenes allows for the development of sensors that can detect environmental pollutants. This compound can be explored as a component in sensor technology for monitoring toxic substances in water and soil .

Case Study 1: Antioxidant Evaluation

In a study evaluating various thiophene derivatives, this compound was tested for its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated that this compound exhibited a significant reduction in DPPH concentration, showcasing its potential as an antioxidant agent .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Control | 10 |

| Ethyl 4-cyano... | 65 |

| Standard (Ascorbic Acid) | 85 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable inhibition zones against Staphylococcus aureus and E. coli, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Control (Solvent) | 0 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ primarily in the substituents at positions 3, 4, and 5 of the thiophene ring. Key comparisons include:

*Calculated based on formula C₁₅H₁₁Cl₂N₂O₃S.

Key Research Findings

- Antimicrobial Potential: Thiophenes with electron-withdrawing groups (e.g., CN, Cl) show enhanced activity against Gram-positive bacteria .

- Diabetes Therapeutics : Carboxamide-substituted thiophenes in act as GPR40 agonists, highlighting the target compound’s plausible mechanism in glucose regulation.

- Structural Stability: Dichlorothiophene’s planarity (similar to morpholino analogs in ) ensures minimal steric hindrance, favoring receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.